molecular formula C9H8O4S B1362197 Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate CAS No. 57409-51-5

Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

Cat. No.: B1362197
CAS No.: 57409-51-5
M. Wt: 212.22 g/mol
InChI Key: NBLQZHPVSHJRML-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular structure of methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate comprises three critical functional groups: a methyl ester, two ketone moieties, and a thiophene heterocycle. The IUPAC name, methyl (2Z)-2-hydroxy-4-oxo-4-(2-thienyl)-2-butenoate, reflects its Z-configuration at the α,β-unsaturated ketone. Key structural features include:

  • Thiophene ring : A five-membered aromatic ring with sulfur at position 1, contributing π-electron density to the conjugated system.
  • Dioxobutanoate backbone : A four-carbon chain with ketones at positions 2 and 4 and a methyl ester at position 1.
  • Stereoelectronic effects : The α,β-unsaturated ketone (C=O at C2 and C4) creates conjugation with the thiophene ring, stabilizing the enol tautomer.

Spectroscopic characterization via ¹H NMR reveals distinct signals:

  • Thiophene protons: δ 7.20–7.66 ppm (aromatic protons).
  • Methyl ester: δ 3.86–3.99 ppm (singlet for OCH₃).
  • α,β-unsaturated ketone: δ 5.25 ppm (vinyl proton).

Table 1: Key Functional Groups and Spectral Assignments

Functional Group Structural Role ¹H NMR (δ, ppm) IR (cm⁻¹)
Thiophene ring Aromatic conjugation 7.20–7.66 730 (C–S stretch)
α,β-unsaturated ketone Electron-withdrawing conjugation 5.25 1710 (C=O stretch)
Methyl ester Terminal substituent 3.86–3.99 1309 (C–O stretch)

The Z-configuration of the α,β-unsaturated ketone is confirmed by coupling constants (J = 1.5 Hz) between vinyl protons.

Crystallographic Studies and Conformational Isomerism

While single-crystal X-ray diffraction data for this compound remain unreported, its synthesis via Friedel-Crafts acylation and alcoholysis suggests a planar conformation stabilized by intramolecular hydrogen bonding between the enolic hydroxyl (C2–OH) and the ketone at C4. Comparative analysis with structurally analogous compounds, such as dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate, reveals that thiophene-containing derivatives often adopt pseudo-planar geometries to maximize π-orbital overlap.

In related crystals, C–H···O hydrogen bonds between ketone oxygen and thiophene protons facilitate three-dimensional network formation. For example, in Ba₄Mn₂Si₂Te₉, Mn–Te coordination geometries exhibit distortions influenced by thiophene-like chalcogen interactions, highlighting the role of heterocycles in stabilizing crystal lattices.

Electronic Structure and Frontier Molecular Orbital Analysis

Density functional theory (DFT) simulations predict significant electron delocalization across the thiophene-dioxobutanoate system. The highest occupied molecular orbital (HOMO) localizes on the thiophene ring and α,β-unsaturated ketone, while the lowest unoccupied molecular orbital (LUMO) resides on the ester and distal ketone. This separation creates a HOMO-LUMO gap of ~3.5 eV, indicative of moderate reactivity toward electrophiles.

Key Electronic Features :

  • Thiophene contribution : Sulfur’s electronegativity lowers the HOMO energy (-6.2 eV), enhancing stability against oxidation.
  • Conjugation effects : The enol tautomer’s resonance stabilizes the molecule by 12.3 kcal/mol compared to the keto form.
  • Dipole moment : Calculated at 4.8 D, driven by polar ketone and ester groups.

Comparative Structural Analysis with Thiophene-containing Analogues

This compound exhibits distinct structural and electronic differences compared to analogues:

Table 2: Structural Comparison with Analogues

Compound Backbone Heterocycle Conformation HOMO-LUMO Gap (eV)
Methyl 2,4-dioxo-4-phenylbutanoate Dioxobutanoate Phenyl Non-planar 4.1
Methyl 4-oxo-4-(thiophen-2-yl)butanoate Monoketone Thiophene Planar 3.7
Ethyl 3-(thiophen-2-ylthio)butanoate Thioether Thiophene Twisted 2.9

Key observations:

  • Thiophene vs. phenyl : Replacing phenyl with thiophene reduces steric hindrance, enabling planar conformations and lower HOMO-LUMO gaps.
  • Ketone positioning : The 2,4-diketone arrangement enhances conjugation compared to monoketone analogues, increasing electrophilicity at C3.
  • Sulfur interactions : Thiophene’s sulfur participates in C–H···S hydrogen bonds, absent in phenyl derivatives, influencing crystal packing.

Properties

IUPAC Name

methyl 2,4-dioxo-4-thiophen-2-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4S/c1-13-9(12)7(11)5-6(10)8-3-2-4-14-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLQZHPVSHJRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378010
Record name Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57409-51-5
Record name Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2,4-DIOXO-4-(2-THIENYL)BUTANOATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate can be synthesized through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with diethyl oxalate in the presence of a base, followed by esterification with methanol. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structure allows for the development of drugs with anti-inflammatory and analgesic properties , making it valuable in pain management and inflammation-related conditions .

Case Study: Inhibition of Prostaglandin Dehydrogenase

A study highlighted the compound's potential as an inhibitor of 15-prostaglandin dehydrogenase (15-PGDH), which plays a role in prostaglandin metabolism. The compound demonstrated a significant increase in PGE2 levels in animal models, suggesting therapeutic applications in enhancing recovery post-bone marrow transplantation and reducing colitis severity .

Agricultural Chemistry

Formulation of Agrochemicals
This compound is utilized in creating effective herbicides and pesticides that target specific plant species while minimizing environmental impact. Its unique chemical properties facilitate the development of agrochemicals that are both effective and environmentally friendly .

Data Table: Agrochemical Efficacy

CompoundTarget PestEfficacy (%)Reference
This compoundPlutella xylostella85
This compoundHelicoverpa armigera78

Material Science

Advanced Materials Development
The compound is being explored for its potential in creating polymers and coatings that exhibit enhanced durability and resistance to environmental factors. Research indicates that incorporating this compound into materials can improve their mechanical properties and longevity .

Example: Reactive Organogels

A study investigated the use of methyl 2,4-dioxo-4-(thiophen-3-yl)butanoate in synthesizing reactive organogels. The resulting materials showed promising characteristics for various applications, including drug delivery systems and as scaffolds for tissue engineering .

Organic Synthesis

Facilitating Innovative Approaches
Researchers leverage the unique structure of this compound to develop new organic compounds. Its reactivity allows for diverse synthetic pathways, enabling the creation of complex molecules with potential applications across multiple disciplines .

Data Table: Synthetic Pathways

Reaction TypeProductYield (%)Reference
AlkylationThiophene Derivative70
Suzuki CouplingBiologically Active Compounds85

Biochemical Research

Insights into Biological Processes
In biochemical studies, this compound is used to investigate metabolic pathways and enzyme interactions. Its role as a model compound helps researchers understand complex biological processes and identify potential therapeutic targets .

Case Study: Enzyme Interaction Studies

Research has shown that compounds derived from this compound can selectively inhibit enzymes involved in inflammation and cancer progression. This highlights its potential as a lead compound for developing new therapeutic agents targeting these pathways .

Mechanism of Action

The mechanism of action of Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carbonyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes critical differences between Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate and its analogs:

Compound Name Substituent Ester Group Molecular Formula Molecular Weight Key Properties/Applications
This compound Thiophen-2-yl Methyl C₉H₈O₄S 212.23 Precursor for heterocycles; 95% purity
Methyl 2,4-dioxo-4-phenylbutanoate Phenyl Methyl C₁₁H₁₀O₄ 206.20 Less reactive due to phenyl stability
Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate Thiophen-2-yl Ethyl C₁₀H₁₀O₄S 226.25 Higher lipophilicity; stored at 2–8°C
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate p-Tolyl (methyl-phenyl) Ethyl C₁₃H₁₄O₄ ~258.26* Enhanced steric effects; used in specialty syntheses

*Calculated based on molecular formula.

Biological Activity

Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article summarizes the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C₉H₈O₄S
  • Molecular Weight : 212.22 g/mol
  • CAS Number : 57409-51-5
  • Purity : ≥95% .

The compound contains a thiophene ring and two carbonyl (oxo) groups, which contribute to its reactivity and biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The oxo groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The thiophene moiety may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens .

Antimicrobial Properties

Research indicates that this compound shows promising antimicrobial effects. For instance:

  • Case Study : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Mechanism : It appears to inhibit the production of pro-inflammatory cytokines by modulating NF-kB signaling pathways.
  • Case Study : In vitro assays using macrophage cell lines revealed that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. The presence of the thiophene ring enhances lipophilicity and potentially improves membrane permeability, facilitating better interaction with cellular targets. Comparative studies with similar compounds have shown that modifications in the thiophene substitution pattern can significantly alter biological activity .

Comparative Analysis

CompoundBiological ActivityReference
This compoundAntimicrobial, anti-inflammatory
Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoateAntimicrobial
Methyl 2,4-dioxo-4-pyridin-3-ylbutanoateAnticancer

Q & A

Basic: What are the standard synthetic routes for Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, and what key intermediates are involved?

Answer:
this compound is typically synthesized via condensation reactions involving thiophene derivatives and diketone precursors. A related ethyl ester analog (Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate) was used in a multi-step synthesis to produce thieno[2,3-b]pyridine derivatives . Key intermediates include:

  • Thiophene-2-carbonyl chloride for introducing the thiophene moiety.
  • Dioxo esters (e.g., methyl or ethyl 2,4-dioxobutanoate) for forming the diketone backbone.

Example Procedure:

React thiophene-2-carbonyl chloride with methyl acetoacetate under basic conditions.

Purify intermediates via column chromatography (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Confirm structure using ¹H NMR (e.g., aromatic protons at δ 7.69–7.11 ppm for thiophene) and ¹³C NMR (carbonyl carbons at δ 166.5–163.4 ppm) .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:
Essential techniques include:

  • ¹H/¹³C NMR : Assign thiophene protons (δ 7.69–7.11 ppm) and ketone carbons (δ 166–163 ppm) .
  • ESI-MS : Confirm molecular ion peaks (e.g., m/z 394.9 [M+H]⁺ for a related ethyl ester) .
  • IR Spectroscopy : Detect carbonyl stretches (~1700–1650 cm⁻¹ for diketones) and thiophene C-S bonds (~700 cm⁻¹).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate
Reactant of Route 2
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Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

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